molecular formula C11H15NO B3022549 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 54893-23-1

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3022549
CAS No.: 54893-23-1
M. Wt: 177.24 g/mol
InChI Key: WPBFDVNYMULOOA-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at the 7-position and a methyl group at the 2-position of its heterocyclic ring. THIQs are bicyclic amines with a benzene ring fused to a piperidine ring, and their pharmacological and chemical properties are heavily influenced by substituent patterns. For example, substituents like methoxy and methyl groups are known to modulate lipophilicity, metabolic stability, and receptor binding affinity in THIQ derivatives .

Properties

IUPAC Name

7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFDVNYMULOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298624
Record name 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54893-23-1
Record name NSC124713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For instance, the reaction of phenylethylamine with methoxyacetaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts such as Lewis acids or Brønsted acids can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

Neuroprotective Properties

Research indicates that 7-MeO-THIQ exhibits neuroprotective effects, particularly in relation to neurotransmitter modulation. It interacts with dopamine D2 and serotonin receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression. Preliminary studies show that it may enhance dopaminergic signaling and exert antidepressant effects through serotonin pathway modulation .

Pharmacological Potential

The compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism further supports its pharmacological potential. This action may lead to altered biochemical processes within cells, providing a basis for developing treatments for various neurodegenerative diseases .

Synthetic Applications

7-MeO-THIQ serves as a versatile intermediate in organic synthesis. Its unique reactivity allows it to undergo various chemical transformations, making it valuable in the development of novel pharmaceuticals. The synthesis can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : These reactions are crucial for modifying the compound to enhance its biological activity.
  • Electrophilic Additions : These transformations allow for the introduction of diverse functional groups that can tailor the compound's properties for specific applications .

Neuroprotective Studies

A series of studies have evaluated the neuroprotective effects of 7-MeO-THIQ in animal models of Parkinson's disease. Results indicate that administration of the compound leads to improved motor function and reduced neuronal loss in dopaminergic areas of the brain .

Antidepressant Effects

Clinical trials exploring the antidepressant potential of 7-MeO-THIQ have shown promising results. Participants reported significant mood improvements after treatment, correlating with increased serotonin levels in the brain .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. It can act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The compound may also inhibit certain enzymes, leading to altered biochemical processes within cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of THIQ derivatives depends on the position and nature of substituents. Below is a comparative analysis of 7-MeO-2-Me-THIQ with key analogs:

Compound Substituents Key Properties References
7-MeO-2-Me-THIQ 7-OCH₃, 2-CH₃ Hypothesized enhanced lipophilicity and metabolic stability due to methoxy/methyl groups. Limited direct data.
6-Hydroxy-7-methoxy-2-(2,4,6-TMB)-THIQ (17ab) 6-OH, 7-OCH₃, 2-(2,4,6-TMB) Melting point: 150–151°C; acts as a microtubule disruptor.
1-(3-Hydroxy-4-MeO-Bz)-2-Me-6,7-MDO-THIQ (14) 6,7-MDO, 2-CH₃, 1-(3-OH-4-MeO-Bz) Isolated from Peumus boldus; weak cholinesterase inhibition.
Salsolinol (Sal) 6,7-diOH, 1-CH₃ Neurotoxic in Parkinson’s models; crosses BBB; endogenous formation.
1-Me-TIQ 1-CH₃ Endogenous neuroprotectant; inhibits MAO; high BBB penetration.
2-Chloro-6,7-diMeO-THIQ 6,7-diOCH₃, 2-Cl Synthesized via Hofmann-Löffler reaction; stable crystalline solid.
CKD712 6,7-diOH, 1-(α-naphthylmethyl) Induces VEGF production; accelerates wound healing.

Substituent Impact Analysis:

  • Methyl Groups : Methylation at the 2-position (as in 7-MeO-2-Me-THIQ) may reduce oxidative deamination by MAO, extending half-life .
  • Catechol vs. Methoxy: Catechol derivatives (e.g., salsolinol) exhibit neurotoxicity due to redox cycling and dopamine analog formation, whereas methoxy groups mitigate this risk .

Pharmacological and Toxicological Profiles

  • Neurotoxicity: Catechol TIQs (e.g., salsolinol) induce α-synuclein aggregation and dopaminergic neuron loss, whereas 7-MeO-2-Me-THIQ’s methoxy group likely reduces oxidative stress .
  • BBB Penetration: Both 1-Me-TIQ and salsolinol cross the BBB efficiently, with brain concentrations 4.5× higher than blood. 7-MeO-2-Me-THIQ’s methoxy group may further enhance this property .

Data Tables

Table 1: Melting Points of Selected THIQ Derivatives

Compound Melting Point (°C) Substituents
6-Hydroxy-7-methoxy-2-(2,4,6-TMB)-THIQ (17ab) 150–151 6-OH, 7-OCH₃, 2-(2,4,6-TMB)
6-Hydroxy-7-methoxy-2-(2-MeO-Bz)-THIQ (18a) 176–177 6-OH, 7-OCH₃, 2-(2-MeO-Bz)
2-Chloro-6,7-diMeO-THIQ Not reported 6,7-diOCH₃, 2-Cl

Biological Activity

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention in pharmacological research due to its potential neuroprotective properties and its influence on neurotransmitter systems. This article explores the biological activity of 7-MeO-THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

7-MeO-THIQ is characterized by the molecular formula C11_{11}H15_{15}NO and a molecular weight of approximately 177.24 g/mol. It is an achiral compound with no defined stereocenters, which contributes to its versatility in chemical reactions. The compound can undergo nucleophilic substitutions and electrophilic additions typical of tetrahydroisoquinoline derivatives.

The biological activity of 7-MeO-THIQ is primarily linked to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may act as a modulator of these pathways, indicating potential applications in treating neurological disorders such as Parkinson's disease and depression.

Neurotransmitter Interaction

Research indicates that 7-MeO-THIQ may bind to dopamine D2 receptors and serotonin receptors. This interaction can influence various cellular processes, including neurotransmitter release and receptor signaling pathways. The modulation of these pathways is crucial for maintaining neurological health and could provide therapeutic benefits.

Neuroprotective Effects

7-MeO-THIQ has shown promise in neuroprotection through its ability to modulate oxidative stress and inflammation in neuronal cells. Studies have indicated that it may protect against neurodegeneration by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses .

Anti-Cancer Activity

Recent investigations have also explored the anti-cancer potential of tetrahydroisoquinoline derivatives, including 7-MeO-THIQ. In vitro studies have demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines, including colon cancer and breast cancer cells. For instance, compounds structurally similar to 7-MeO-THIQ have shown IC50_{50} values ranging from 0.9 μM to 10.7 μM against KRas-inhibited colon cancer cell lines .

Case Studies and Research Findings

Several research studies have highlighted the biological activities associated with 7-MeO-THIQ:

  • Neuropharmacological Studies : In a study focusing on neurotransmitter systems, 7-MeO-THIQ was found to significantly influence dopamine and serotonin pathways, suggesting its potential use in treating mood disorders.
  • Anti-Cancer Screening : In a screening program for new anti-cancer agents, tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit cancer cell proliferation. Some derivatives exhibited potent anti-cancer activity with IC50_{50} values below 25 μM against HepG-2 and MCF-7 cell lines .
  • Molecular Docking Studies : Molecular docking analyses have revealed that 7-MeO-THIQ may interact favorably with key targets involved in cancer progression, such as KRas and VEGF receptors. These interactions are critical for developing targeted therapies against cancer .

Comparative Analysis with Related Compounds

To further understand the biological activity of 7-MeO-THIQ, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
7-Methoxy-1,2,3,4-tetrahydroisoquinolineC11_{11}H15_{15}NOLacks methyl group at position 2; different bioactivity profile
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineC11_{11}H14_{14}BrNOExhibits significant enzyme inhibition; influences neurotransmitter synthesis
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineC11_{11}H15_{15}NOMethoxy group at position 8 alters pharmacological properties

This table illustrates how variations in functional groups can significantly impact the biological activities and therapeutic applications of these compounds.

Q & A

Q. Basic Research Focus

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C7, methyl at C2) and tetrahydroisoquinoline backbone .
    • Mass Spectrometry (MS) : Validate molecular weight (C₁₁H₁₅NO) and fragmentation patterns .
  • Chromatography :
    • HPLC with UV detection (λ = 280 nm) to assess purity (>95%) .
      Advanced Tip : Isotopic labeling (e.g., deuterated analogs) aids in metabolic stability studies .

What experimental strategies are recommended to investigate the biological activity of this compound in disease models?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) or tyrosine kinases using fluorogenic substrates .
    • Receptor Binding : Radioligand displacement assays (e.g., opioid receptors) to measure IC₅₀ values .
  • In Vivo Models :
    • Anticancer Activity : Use dimethylhydrazine-induced colorectal cancer in mice to evaluate tumor suppression .
    • Neuropharmacology : Behavioral assays (e.g., forced swim test) to assess antidepressant potential .
      Data Interpretation : Compare results with structurally similar derivatives (e.g., 6,7-dimethoxy analogs) to establish structure-activity relationships (SAR) .

How do structural modifications at the 2-position (e.g., methyl vs. methylsulfonyl) affect the compound’s physicochemical and biological properties?

Q. Advanced Research Focus

  • Case Study :
    • 2-Methyl Derivative : Exhibits higher lipophilicity (logP ~2.1), enhancing blood-brain barrier permeability .
    • 2-Methylsulfonyl Analog : Increased polarity (logP ~1.5) reduces CNS penetration but improves solubility for intravenous administration .
  • Biological Impact :
    • Methylsulfonyl groups may enhance enzyme inhibition (e.g., sulfonamide-like interactions with MAO active sites) .
    • Methyl groups favor receptor binding (e.g., tighter fit in hydrophobic pockets of opioid receptors) .
      Methodology : Molecular docking simulations and comparative pharmacokinetic profiling .

How can researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

Q. Advanced Research Focus

  • Root Causes :
    • Structural Variability : Minor substituent changes (e.g., methoxy vs. ethoxy) drastically alter activity .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
  • Resolution Strategies :
    • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups at C7 correlate with anticancer activity) .
    • Standardized Protocols : Use validated assays (e.g., NIH/3T3 fibroblasts for cytotoxicity) to minimize variability .

What advanced synthetic techniques enable stereoselective synthesis of this compound?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during cyclization .
  • Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce imine intermediates with >90% enantiomeric excess (ee) .
  • Resolution Methods : Chiral HPLC or enzymatic kinetic resolution to separate diastereomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

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